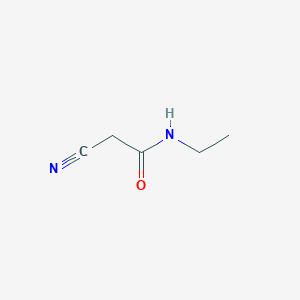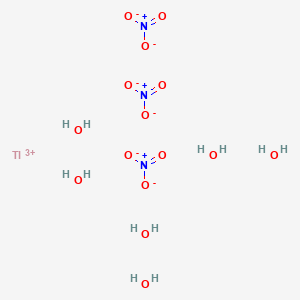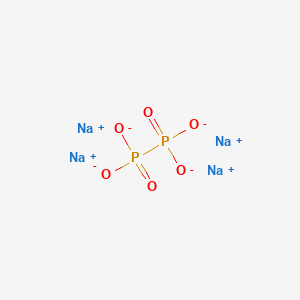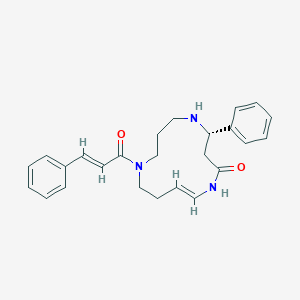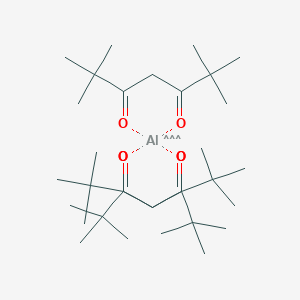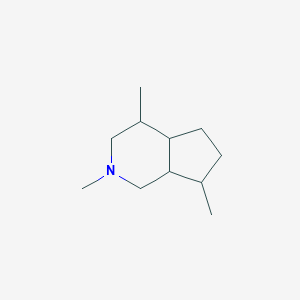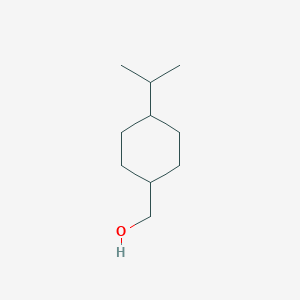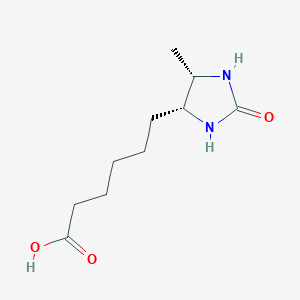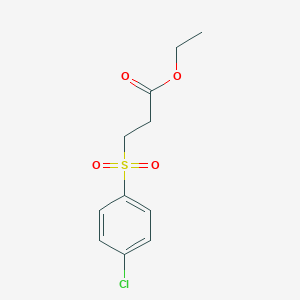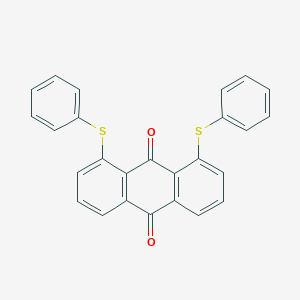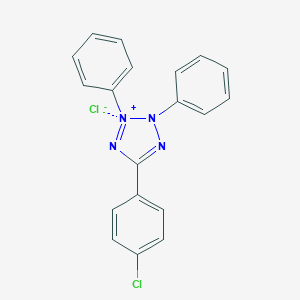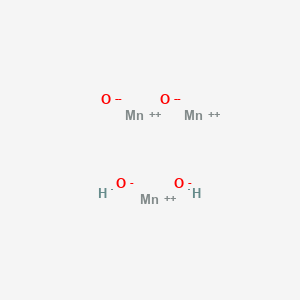
Manganese hydroxide oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese hydroxide oxide (MnOOH) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of manganese oxide that is formed through the reaction of manganese salts with alkali hydroxides. MnOOH has been studied extensively for its ability to act as a catalyst in various chemical reactions, as well as its potential use in environmental remediation and energy storage.
作用機序
The mechanism of action of Manganese hydroxide oxide as a catalyst is not fully understood, but it is believed to involve the transfer of electrons between the catalyst and the reactants. Manganese hydroxide oxide has been shown to have a high surface area and a large number of active sites, which allows it to efficiently catalyze various reactions.
生化学的および生理学的効果
While Manganese hydroxide oxide has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have antioxidant properties and could potentially be used as a dietary supplement.
実験室実験の利点と制限
One of the main advantages of using Manganese hydroxide oxide in lab experiments is its high catalytic activity and stability. However, one limitation of using Manganese hydroxide oxide is its potential toxicity, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on Manganese hydroxide oxide, including:
1. Further studies on the mechanism of action of Manganese hydroxide oxide as a catalyst in various chemical reactions.
2. Exploration of the potential use of Manganese hydroxide oxide in energy storage, particularly in the development of high-capacity batteries.
3. Investigation of the potential use of Manganese hydroxide oxide in environmental remediation, particularly in the removal of heavy metals from contaminated water sources.
4. Studies on the potential biochemical and physiological effects of Manganese hydroxide oxide, particularly in relation to its antioxidant properties.
5. Development of new synthesis methods for Manganese hydroxide oxide that are more efficient and environmentally friendly.
合成法
Manganese hydroxide oxide can be synthesized through several methods, including precipitation, hydrothermal synthesis, and sol-gel synthesis. The most common method involves the reaction of manganese salts, such as manganese sulfate or manganese nitrate, with an alkali hydroxide, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of Manganese hydroxide oxide, which can be further purified through washing and drying.
科学的研究の応用
Manganese hydroxide oxide has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is as a catalyst in chemical reactions, such as the oxidation of alcohols and the reduction of nitro compounds. Manganese hydroxide oxide has also been studied for its potential use in environmental remediation, particularly in the removal of heavy metals from contaminated water sources.
特性
CAS番号 |
12025-99-9 |
|---|---|
製品名 |
Manganese hydroxide oxide |
分子式 |
H2Mn3O4 |
分子量 |
230.828 g/mol |
IUPAC名 |
manganese(2+);oxygen(2-);dihydroxide |
InChI |
InChI=1S/3Mn.2H2O.2O/h;;;2*1H2;;/q3*+2;;;2*-2/p-2 |
InChIキー |
ZIGCAHUFDDOFRE-UHFFFAOYSA-L |
SMILES |
[OH-].[OH-].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2] |
正規SMILES |
[OH-].[OH-].[O-2].[O-2].[Mn+2].[Mn+2].[Mn+2] |
その他のCAS番号 |
12025-99-9 |
同義語 |
manganese hydroxide oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






